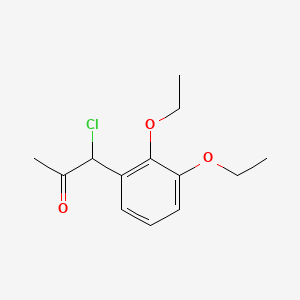

1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one

Description

1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one (CAS: 1806393-58-7) is a chlorinated aromatic ketone with the molecular formula C₁₃H₁₇ClO₃ and a molar mass of 256.73 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom at the 1-position and a 2,3-diethoxyphenyl group. The diethoxy substituents on the phenyl ring contribute to its steric bulk and electronic properties, as ethoxy groups are moderately electron-donating via resonance. This compound is of interest in organic synthesis, particularly in the development of heterocycles and pharmaceuticals, where its reactivity as a ketone and chloro-substituent may facilitate nucleophilic substitution or condensation reactions.

Properties

Molecular Formula |

C13H17ClO3 |

|---|---|

Molecular Weight |

256.72 g/mol |

IUPAC Name |

1-chloro-1-(2,3-diethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H17ClO3/c1-4-16-11-8-6-7-10(12(14)9(3)15)13(11)17-5-2/h6-8,12H,4-5H2,1-3H3 |

InChI Key |

NZCCLTIXPMRIMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,3-diethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the carbonyl functionality play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its carbonyl group can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physico-Chemical Comparisons

The following table summarizes key structural and physicochemical properties of 1-chloro-1-(2,3-diethoxyphenyl)propan-2-one and its analogs:

Key Observations:

- Electronic Effects: The 2,3-diethoxy substituents in the target compound donate electron density via resonance, contrasting with electron-withdrawing groups like CF₃ or Cl , which reduce electron density at the phenyl ring.

- Positional Isomerism: In compounds like 1-chloro-3-(3-chlorophenyl)propan-2-one , the chloro substituent on the propanone chain alters reactivity, favoring nucleophilic attack at the β-position rather than the α-position in the target compound.

Crystallographic and Supramolecular Features

- Hydrogen Bonding: Unlike 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, which forms N–H⋯O chains , the diethoxy groups in the target compound may engage in weaker C–H⋯O interactions due to the lack of N–H donors.

- Packing Efficiency: The bulkier diethoxy groups likely reduce crystalline density compared to smaller substituents (e.g., Cl or F), as seen in 3-chloro-1-(2,3-difluorophenyl)propan-1-one .

Environmental and Toxicological Profiles

- Biodegradability: Ethoxy groups may enhance biodegradability relative to chlorinated analogs (e.g., 1-chloro-1-(2,3-dichlorophenyl)propan-2-one ), aligning with trends observed in BIOWIN models for compounds with ether linkages .

- Persistence: Chlorinated phenyl rings (e.g., in ) are typically more environmentally persistent than ethoxy-substituted derivatives.

Biological Activity

1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is essential for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C12H15ClO3. It features a chloro group and two ethoxy substituents on a phenyl ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

- Anticancer : Some derivatives have shown significant cytotoxic effects against cancer cell lines.

- Antimicrobial : Compounds with similar functional groups have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory : Certain derivatives are known to modulate inflammatory pathways.

Anticancer Activity

A study evaluated the anticancer effects of various chloro-substituted compounds, revealing that 1-chloro derivatives often exhibit enhanced activity against multiple cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.071 μM against human hepatoma cancer cells (SMMC-7721) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Not yet tested | N/A |

| 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one | SMMC-7721 | 0.071 |

| Quinoxaline Derivative | HeLa | 0.126 |

| Quinoxaline Derivative | K562 | 0.164 |

Antimicrobial Activity

Compounds with similar structures have been shown to possess antimicrobial properties. For example, chloro-substituted phenolic compounds demonstrated significant inhibition against various bacterial strains.

The mechanism underlying the biological activity of this compound may involve:

- Enzyme Inhibition : Compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Anticancer Screening

In a recent study, several chloro-substituted compounds were screened against a panel of cancer cell lines. The study highlighted the importance of the chloro group in enhancing cytotoxicity. The results suggested that modifications to the phenyl ring could lead to improved potency.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of ethoxy-substituted phenols. The findings indicated that these compounds exhibited significant bactericidal activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.